molecular formula C8H8FNO B2593797 Ethanone, 1-(3-fluorophenyl)-, oxime CAS No. 329-54-4

Ethanone, 1-(3-fluorophenyl)-, oxime

Cat. No.: B2593797
CAS No.: 329-54-4
M. Wt: 153.156
InChI Key: FVJZWDSOLXGOIY-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-fluorophenyl)-, oxime: is an organic compound with the molecular formula C8H8FNO It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon, and a fluorine atom is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-(3-fluorophenyl)-, oxime typically involves the reaction of 1-(3-fluorophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-fluorophenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-(3-fluorophenyl)-, oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethanone, 1-(3-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

  • Ethanone, 1-(4-fluorophenyl)-, oxime
  • Ethanone, 1-(2-fluorophenyl)-, oxime
  • Ethanone, 1-(3-chlorophenyl)-, oxime

Comparison: Ethanone, 1-(3-fluorophenyl)-, oxime is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the meta-fluoro derivative may exhibit distinct properties in terms of enzyme inhibition and binding affinity.

Properties

IUPAC Name

(NE)-N-[1-(3-fluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZWDSOLXGOIY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-54-4
Record name N-[1-(3-fluorophenyl)ethylidene]hydroxylamine
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